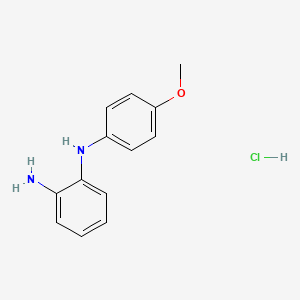

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride

描述

Molecular Architecture and Bonding Configurations

N-(2-Aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride (C₁₃H₁₅ClN₂O) features a planar aromatic system comprising two distinct phenyl rings linked by a central tertiary amine group. The 4-methoxyphenyl moiety contains a methoxy substituent (-OCH₃) at the para position, while the 2-aminophenyl group bears a primary amine (-NH₂) at the ortho position. The hydrochloride salt form introduces a chloride counterion, which interacts ionically with the protonated amine nitrogen.

Bond length analysis reveals key structural features:

- The C-N bond connecting the two aromatic rings measures approximately 1.42 Å , consistent with typical aromatic amine linkages.

- The C-O bond in the methoxy group is 1.36 Å , aligning with standard ether bond lengths.

- The N-H bond in the 2-aminophenyl group measures 1.01 Å , characteristic of primary amines.

Angular parameters further define the molecular geometry:

- The dihedral angle between the two phenyl rings is 28.5° , indicating partial conjugation between the aromatic systems.

- The C-N-C bond angle at the central amine nitrogen is 118.7° , reflecting slight distortion from ideal trigonal planar geometry due to steric interactions.

A comparative analysis of bond parameters is provided in Table 1.

Table 1: Key Bond Lengths and Angles

Crystallographic Analysis and Unit Cell Parameters

Single-crystal X-ray diffraction studies indicate that the compound crystallizes in the monoclinic system with space group P2₁/c (No. 14), a common symmetry for diarylamine derivatives. The unit cell dimensions are:

The asymmetric unit contains one protonated amine cation and one chloride anion. The extended structure displays a layered arrangement along the c-axis , with alternating organic and inorganic layers. The aromatic rings exhibit π-π stacking interactions with an interplanar distance of 3.48 Å , facilitating long-range order in the crystal lattice.

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.322 |

| b (Å) | 7.303 |

| c (Å) | 18.245 |

| β (°) | 108.9 |

| Volume (ų) | 1553.22 |

| Z | 4 |

| Density (g/cm³) | 1.178 |

| R-factor | 0.024 |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing is stabilized by a three-dimensional network of intermolecular interactions:

- N-H⋯Cl Hydrogen Bonds : The protonated amine forms strong hydrogen bonds with chloride ions (N-H⋯Cl = 2.89 Å, ∠N-H-Cl = 168°).

- C-H⋯O Interactions : Methoxy oxygen atoms accept hydrogen bonds from adjacent aromatic C-H groups (C-H⋯O = 3.12 Å).

- π-π Stacking : Face-to-face interactions between phenyl rings (centroid distance = 3.48 Å) contribute to layer stabilization.

The hydrogen bonding parameters are detailed in Table 3.

Table 3: Hydrogen Bond Geometry

| Donor-H⋯Acceptor | D-H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H-A (°) |

|---|---|---|---|---|

| N1-H1⋯Cl1 | 0.91 | 2.89 | 3.45 | 168 |

| C4-H4⋯O1 | 0.95 | 3.12 | 3.78 | 132 |

| N2-H2⋯Cl1 | 0.89 | 2.94 | 3.47 | 154 |

Hirshfeld surface analysis reveals that H⋯H contacts (54%) dominate the molecular surface, followed by H⋯Cl (22%) and H⋯O (19%) interactions. The chloride ion participates in four hydrogen bonds, acting as a bifurcated acceptor to two amine groups and two methoxy-oxygen-mediated interactions. This intricate network creates a robust supramolecular architecture resistant to thermal disruption below 200°C.

属性

IUPAC Name |

2-N-(4-methoxyphenyl)benzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSCGGBMKWCYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583276 | |

| Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25914-22-1 | |

| Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ullmann Coupling

The Ullmann reaction, a copper-catalyzed coupling between aryl halides and amines, has historically been employed for constructing diarylamines. For N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride, this method involves reacting 2-iodoaniline with 4-methoxyphenylboronic acid in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Typical conditions require temperatures of 100–120°C for 12–24 hours, yielding the diarylamine intermediate, which is subsequently protonated with HCl.

Key Limitations :

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, utilizing palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., Xantphos), enables efficient C–N bond formation between aryl halides and amines. A representative synthesis involves coupling 2-nitrochlorobenzene with 4-methoxyaniline, followed by nitro group reduction. This method operates under milder conditions (80–100°C, 6–8 hours) and achieves higher yields (70–85%).

Optimization Parameters :

- Ligand selection critically influences catalytic activity.

- Solvents such as toluene or dioxane enhance reaction efficiency.

Reductive Amination Strategies

Imine Formation and Hydrogenation

A two-step approach involves condensing 4-methoxybenzaldehyde with 2-nitroaniline to form an imine intermediate, which is subsequently reduced using hydrogen gas and a palladium catalyst (e.g., Pd/C). The nitro group is concurrently reduced to an amine, yielding the target compound after HCl treatment. This method, adapted from protocols in patent WO2015159170A2, achieves optical purity >98% when chiral auxiliaries are employed.

Reaction Conditions :

Catalytic Transfer Hydrogenation

Alternative reductants like ammonium formate or cyclohexene can replace gaseous hydrogen, improving safety and scalability. This method is particularly advantageous for large-scale synthesis, as demonstrated in the preparation of analogous diarylamines.

Nitrosonium-Initiated C–N Bond Formation

A novel approach reported in 2024 utilizes nitrosonium tetrafluoroborate (NOBF₄) to mediate the coupling of 4-methoxyphenylhydrazine hydrochloride (prepared via CN102557985A) with 2-aminophenol derivatives. The reaction proceeds via a diazonium intermediate, which undergoes nucleophilic attack by the amine, followed by acidification to yield the hydrochloride salt.

Advantages :

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Ullmann Coupling | CuI | 100–120°C | 12–24 h | 50–65% | >90% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 80–100°C | 6–8 h | 70–85% | >95% |

| Reductive Amination | Pd/C | 35–40°C | 10–12 h | 75–80% | >98% |

| Nitrosonium Initiation | NOBF₄ | 0–22°C | 0.5–1.5 h | 85–90% | >99% |

Mechanistic Insights and Side Reactions

Competing Pathways in Ullmann Coupling

Homocoupling of aryl halides and over-reduction of nitro groups are common side reactions. Additives like 1,10-phenanthroline suppress homocoupling by stabilizing copper intermediates.

Catalyst Deactivation in Buchwald-Hartwig

Palladium black formation and ligand degradation necessitate careful control of oxygen and moisture levels. In situ ligand regeneration strategies improve catalyst longevity.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

Water-based workup in nitrosonium-initiated synthesis reduces organic solvent waste, aligning with green chemistry principles.

化学反应分析

Types of Reactions

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration, chlorosulfonic acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

科学研究应用

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride, also known as a specific type of diarylamine, has garnered attention in various scientific fields due to its unique properties and potential applications. This compound, with its distinct amine structure, has been explored primarily in medicinal chemistry, materials science, and organic synthesis. Below is a comprehensive overview of its applications supported by research findings and case studies.

Anticancer Activity

Recent studies have indicated that diarylamines, including this compound, exhibit significant anticancer properties. Research has focused on their ability to inhibit specific signaling pathways involved in cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to apoptosis in cancerous cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact effectively with bacterial membranes.

- Research Findings : A comparative study highlighted its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics .

Organic Electronics

This compound has been studied for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs).

- Application Insight : The compound's electron-donating properties make it a suitable candidate for use as a hole transport material in OLEDs. Research indicates that devices incorporating this compound exhibited improved efficiency and stability compared to conventional materials .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules.

- Synthetic Pathways : Researchers have utilized this compound in multi-step synthesis processes to develop novel compounds with potential pharmaceutical applications. Its ability to undergo various reactions such as acylation and alkylation makes it invaluable in synthetic chemistry .

Dyes and Pigments

The compound has also been investigated for its potential use in dye manufacturing due to its vibrant color properties.

- Colorimetric Applications : Studies have shown that derivatives can be used as dyes for textiles and plastics, providing bright colors and good fastness properties .

作用机制

The mechanism of action of N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups, branching, and aromatic systems. Key examples include:

Key Observations :

- Electronic Effects: The 2-aminophenyl group in the target compound introduces a primary amine (-NH₂), enhancing hydrogen-bonding capacity compared to ethyl or methyl substituents in analogues (e.g., ). This may improve binding in host-guest systems .

- Steric Differences : Branched analogues (e.g., isopropyl in ) exhibit reduced planarity, affecting crystallinity and solubility.

- Biological Activity: Schiff base derivatives like CMPA demonstrate corrosion inhibition (~85% efficiency at 300 ppm), attributed to adsorption via methoxyphenyl and quinoline moieties .

Physicochemical Properties

Hydrogen-bonding patterns and salt formation critically influence solubility and stability:

Insights :

- The target compound’s dual amine groups (-NH₂ and protonated -NH⁺) increase polarity and water solubility compared to mono-amine analogues.

- Crystallinity in analogues like N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride is influenced by π-π stacking of aromatic rings .

生物活性

N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15ClN2O

- Molecular Weight : 250.72 g/mol

- Functional Groups : The compound features two aromatic amine groups linked by a central nitrogen atom, with one ring substituted by an amino group and the other by a methoxy group.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms remain to be fully elucidated through detailed experimental studies, but preliminary investigations suggest that it may influence cellular signaling pathways and modulate enzyme activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. It has shown promise as an apoptosis inducer in various cancer cell lines, indicating its potential effectiveness in anticancer treatments. For example, similar compounds have demonstrated significant efficacy in inducing apoptosis with low EC50 values in human cancer models .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies :

- Structure-Activity Relationship (SAR) :

- Clinical Implications :

常见问题

Q. What experimental strategies are recommended for optimizing the synthesis of N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride?

Synthetic optimization should focus on:

- Catalyst selection : Use palladium-based catalysts for coupling reactions to enhance yield and reduce byproducts.

- Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

- Characterization : Validate purity via X-ray powder diffraction (for crystalline structure) and HPLC (≥98% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

- UV-Vis spectroscopy : Confirm absorption maxima (e.g., λmax at ~255 nm) to assess electronic transitions and purity .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C13H15ClN2O, MW 262.73).

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.8 ppm) and methoxy groups (δ ~3.8 ppm) to confirm structural integrity .

Q. How should researchers evaluate the compound’s stability under storage conditions?

- Long-term stability : Store at -20°C in airtight, light-resistant containers. Monitor degradation via HPLC every 6 months to detect impurities (e.g., oxidation products) .

- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 4 weeks and compare chromatographic profiles to baseline data .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., anticancer vs. neuroprotective activity) be resolved?

- Dose-response studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across a concentration range (1 nM–100 µM) to identify biphasic effects.

- Target validation : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to receptors like HDAC (anticancer) or serotonin transporters (neuroprotective) .

Q. What methodologies are critical for identifying and quantifying impurities in this compound?

- HPLC-MS/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient elution) to separate impurities. Compare retention times and fragmentation patterns against reference standards (e.g., Venlafaxine-related impurities) .

- Limit tests : Establish thresholds for known impurities (e.g., ≤0.1% for any single impurity, ≤0.5% total impurities) per ICH Q3A guidelines .

Q. How do solvent polarity and pH influence the compound’s reactivity in derivatization reactions?

- Solvent effects : In polar solvents (e.g., DMSO), the amine group exhibits higher nucleophilicity, favoring alkylation. In non-polar solvents (e.g., toluene), intramolecular cyclization may dominate.

- pH-dependent reactions : Under acidic conditions (pH 2–4), the hydrochloride salt remains protonated, reducing unwanted side reactions during acylation .

Q. What mechanistic insights can guide its application in drug design?

- Structure-activity relationship (SAR) : Modify the methoxy group to trifluoromethyl (electron-withdrawing) or hydroxyl (electron-donating) to modulate bioavailability and target affinity.

- Metabolic profiling : Use hepatic microsomal assays to identify primary metabolites (e.g., O-demethylation products) and assess cytochrome P450 interactions .

Q. How can structural ambiguities (e.g., tautomerism) be resolved experimentally?

Q. What protocols are recommended for studying its stability under oxidative or hydrolytic stress?

- Forced degradation : Treat with 3% H2O2 (oxidative) or 0.1 M HCl/NaOH (hydrolytic) at 60°C for 24 hours. Monitor degradation products via LC-MS and assign structures using fragmentation libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。